4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid is an organic compound with the molecular formula C10H15NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a pent-2-ynoic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The Boc protection step is followed by purification processes such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like alkenes or alkanes.
Substitution: Substituted amino acids or other derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis, especially in the preparation of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amino group. This amino group can then participate in various biochemical reactions, such as peptide bond formation. The alkyne moiety can also undergo cycloaddition reactions, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid
- 4-{[(tert-butoxy)carbonyl]amino}but-2-ynoic acid
- 4-{[(tert-butoxy)carbonyl]amino}hex-2-ynoic acid
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid is unique due to its specific combination of a Boc-protected amino group and an alkyne moiety. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1824236-25-0 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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